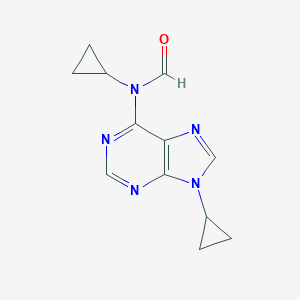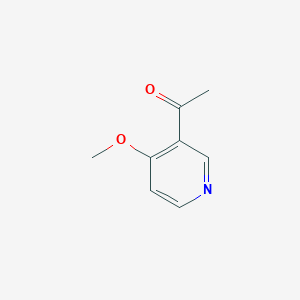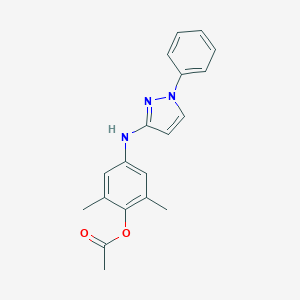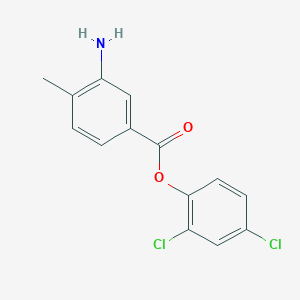![molecular formula C5H2Cl2N2O2S2 B066414 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 194086-61-8](/img/structure/B66414.png)
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide
Vue d'ensemble
Description
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide is a unique chemical compound with tremendous potential in scientific research . It belongs to the class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . This class of compounds has been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide and its derivatives has been a subject of interest in the field of medicinal chemistry . For instance, in 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor .Molecular Structure Analysis
The molecular structure of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide is characterized by a thiadiazine ring fused with a thieno ring . The thiadiazine ring is a six-membered ring containing two nitrogen atoms and one sulfur atom . The thieno ring is a five-membered ring containing one sulfur atom .Applications De Recherche Scientifique
Activation of ATP-sensitive potassium channels in pancreatic beta-cells
Derivatives of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide have been found to activate ATP-sensitive potassium channels in pancreatic beta-cells, affecting insulin release and membrane potential. These compounds show potential in treating or preventing types 1 and 2 diabetes by modulating insulin secretion (Nielsen et al., 2002).
Potential cardiovascular activity
Some derivatives of 4H-thieno[3,4-e]-1,2,4-thiadiazine 1,1-dioxides, including the 3,6-dichloro variant, were evaluated for their cardiovascular activity. These compounds demonstrated vasorelaxant effects, suggesting potential applications in cardiovascular therapies (Vega & Arranz, 2004).
Psychotropic drug potential
New derivatives of 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide were synthesized as potential psychotropic agents. These compounds may have applications in mental health treatments (Vega, Arranz, & Arán, 2005).
Selective activation of pancreatic beta-cell KATP channels
Novel diazoxide analogues related to 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide have shown selective stimulation of pancreatic beta-cell KATP channels. This indicates potential use in conditions where inhibition of insulin secretion is beneficial (Dabrowski et al., 2003).
Homogeneous catalyst in organic synthesis
A related compound, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been used as an efficient catalyst in the synthesis of various organic compounds, indicating the utility of these compounds in organic chemistry (Khazaei et al., 2015).
Potential AMPA receptor potentiators
Certain thiophenic analogues of benzothiadiazine dioxides, which include 3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide derivatives, have shown promise as potentiators of AMPA receptors. This suggests their use in cognitive enhancement treatments (Francotte et al., 2013).
Propriétés
IUPAC Name |
3,6-dichloro-4H-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2S2/c6-3-1-2-4(12-3)13(10,11)9-5(7)8-2/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHOYUFGQJNYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=NS2(=O)=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine](/img/structure/B66331.png)


![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)







